molecular formula C12H20N4O2 B13451770 tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate

tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B13451770
M. Wt: 252.31 g/mol
InChI Key: XMFBWXVCBATOMM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with an imidazole group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the piperazine nitrogen atoms, followed by the reaction with imidazole derivatives under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often involves the use of catalysts and solvents that are suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in understanding biological processes .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate is unique due to its specific combination of an imidazole ring and a piperazine ring.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(1H-imidazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-6-13-9(8-16)10-14-4-5-15-10/h4-5,9,13H,6-8H2,1-3H3,(H,14,15)

InChI Key

XMFBWXVCBATOMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2

Origin of Product

United States

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